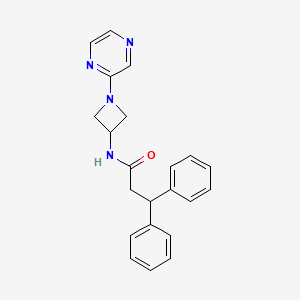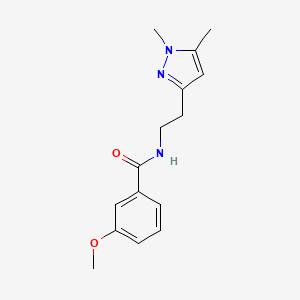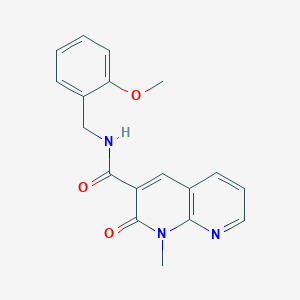![molecular formula C22H19ClN2O B2604048 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole CAS No. 537017-89-3](/img/structure/B2604048.png)
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole” is a chemical substance with the molecular formula C22H19ClN2O and a molecular weight of 362.86 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings . It also contains a chlorophenoxy group and a methylbenzyl group attached to the benzimidazole core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.86 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Agricultural Applications
Sustained Release for Agricultural Use : Solid lipid nanoparticles and polymeric nanocapsules containing fungicides, including those related to benzimidazole derivatives, have been developed for agricultural applications. These systems offer advantages like modified release profiles, reduced environmental toxicity, and increased effectiveness in plant disease management. The study by Campos et al. (2015) on carbendazim and tebuconazole, compounds structurally similar to benzimidazole derivatives, demonstrates these benefits, indicating potential applications for related benzimidazole compounds in agriculture (Campos et al., 2015).
Biochemical Research
Antiviral Activity : Benzimidazole derivatives have been investigated for their antiviral properties, with specific compounds showing promising activity against enteroviruses. The study on TBZE-029, a thiazolobenzimidazole derivative, identifies its mechanism of action and potential targets for antiviral intervention (De Palma et al., 2008).
Antimicrobial and Antioxidant Properties
Antimicrobial and Antioxidant Evaluation : 2-Arylbenzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown potential in fighting microbial infections and protecting against oxidative stress, indicating their utility in developing new therapeutic agents (Zhou et al., 2013).
Materials Science
Ferroelectric and Antiferroelectric Properties : Benzimidazoles have demonstrated above-room-temperature ferroelectricity and antiferroelectricity, offering a new avenue for creating lead- and rare-metal-free ferroelectric devices. The unique properties of benzimidazole derivatives, such as 2-methylbenzimidazole, make them attractive for applications in electronic devices and domain engineering (Horiuchi et al., 2012).
Anticancer Research
Cytotoxicity and Antibacterial Studies : Novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes have shown significant antibacterial activity and cytotoxicity against cancer cell lines. These findings suggest the potential use of benzimidazole derivatives in developing anticancer and antimicrobial agents (Patil et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-5-4-6-17(13-16)14-25-21-8-3-2-7-20(21)24-22(25)15-26-19-11-9-18(23)10-12-19/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWUXSQAANWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2603969.png)

![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid](/img/structure/B2603973.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)


![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)